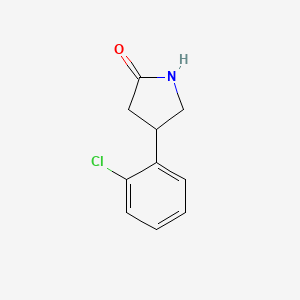

4-(2-Chlorophenyl)pyrrolidin-2-one

Description

BenchChem offers high-quality 4-(2-Chlorophenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-9-4-2-1-3-8(9)7-5-10(13)12-6-7/h1-4,7H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCDQJGBLFWXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402149 | |

| Record name | 4-(2-chlorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28311-22-0 | |

| Record name | 4-(2-chlorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-(2-Chlorophenyl)pyrrolidin-2-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 4-(2-Chlorophenyl)pyrrolidin-2-one, a substituted lactam with potential applications in medicinal chemistry and drug development. The pyrrolidin-2-one scaffold is a well-established pharmacophore found in a variety of biologically active compounds. This document will delve into the synthesis, physicochemical characteristics, and potential biological activities of the ortho-chloro substituted analogue, offering a scientifically grounded perspective for researchers in the field. Due to the limited publicly available data on this specific isomer, this guide combines established information on related compounds with expert analysis to present a holistic view.

Introduction and Chemical Identity

4-(2-Chlorophenyl)pyrrolidin-2-one belongs to the class of 4-aryl-pyrrolidin-2-ones, which are recognized for their diverse pharmacological activities. The introduction of a chlorine atom at the ortho position of the phenyl ring is expected to significantly influence the molecule's steric and electronic properties, potentially leading to unique biological interactions compared to its better-studied para-substituted counterpart (CAS 22518-27-0).

Chemical Structure:

Figure 1: Chemical structure of 4-(2-Chlorophenyl)pyrrolidin-2-one.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-(2-chlorophenyl)pyrrolidin-2-one | - |

| CAS Number | 28311-22-0 | |

| Molecular Formula | C₁₀H₁₀ClNO | |

| Molecular Weight | 195.64 g/mol | |

| InChI Key | BVCDQJGBLFWXEW-UHFFFAOYSA-N |

Synthesis and Characterization

While specific literature detailing the synthesis of 4-(2-Chlorophenyl)pyrrolidin-2-one is scarce, a logical and efficient synthetic route can be proposed based on established methodologies for related compounds. A plausible approach involves the cyclization of a γ-amino acid precursor, which can be synthesized from 2-(2-chlorophenyl)succinic acid.

Proposed Synthetic Pathway

Figure 2: Proposed synthetic workflow for 4-(2-Chlorophenyl)pyrrolidin-2-one.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(2-Chlorophenyl)succinic Anhydride

-

To a round-bottom flask, add 2-(2-chlorophenyl)succinic acid (1.0 eq).

-

Add acetic anhydride (2.0 eq) and heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

-

The resulting crude anhydride can be used in the next step without further purification.

Step 2: Synthesis of 4-Amino-3-(2-chlorophenyl)-4-oxobutanoic Acid

-

Dissolve the crude anhydride in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture with dilute HCl to precipitate the γ-amino acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: Synthesis of 4-(2-Chlorophenyl)pyrrolidin-2-one

-

Heat the crude 4-amino-3-(2-chlorophenyl)-4-oxobutanoic acid neat or in a high-boiling point solvent (e.g., diphenyl ether) to induce decarboxylation and cyclization.

-

The reaction progress can be monitored by the evolution of CO₂.

-

After the reaction is complete, the product can be purified by column chromatography on silica gel.

Physicochemical Properties (Predicted)

The properties of the ortho-chloro isomer are expected to be similar to, but distinct from, the para-chloro isomer due to differences in polarity and steric hindrance.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Comparison with 4-chloro isomer |

| Melting Point | Likely lower than 115-117°C | The ortho substitution may disrupt crystal packing. |

| Solubility | Slightly soluble in chloroform, ethanol, methanol | Similar solubility profile expected. |

| LogP | ~1.5 - 2.0 | Potentially slightly higher due to intramolecular interactions. |

| Polar Surface Area | ~29.1 Ų | Expected to be very similar to the 4-chloro isomer. |

Spectroscopic Characterization (Anticipated)

While experimental spectra are not available in the public domain, the expected spectroscopic features can be predicted.

-

¹H NMR: The spectrum would show characteristic signals for the pyrrolidinone ring protons, with the methine proton at C4 appearing as a multiplet. The aromatic protons would exhibit a complex splitting pattern due to the ortho-chloro substitution.

-

¹³C NMR: The spectrum would display ten distinct carbon signals, including a carbonyl carbon signal around 175 ppm. The signals for the aromatic carbons would be influenced by the electron-withdrawing and inductive effects of the chlorine atom.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 195, with a characteristic M+2 isotope peak at m/z 197 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Potential Biological and Pharmacological Properties

The pyrrolidin-2-one nucleus is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The introduction of a 4-aryl substituent can impart specific pharmacological properties.

Anticipated Pharmacological Profile

-

CNS Activity: Many 4-aryl-pyrrolidin-2-one derivatives exhibit activity in the central nervous system. For instance, some derivatives of the related 3-aryl-pyrrolidine-2,5-dione scaffold have shown potent anticonvulsant and analgesic properties. The ortho-chlorophenyl moiety in the target molecule may modulate interactions with CNS receptors.

-

Anti-inflammatory and Analgesic Effects: Pyrrolidinone-containing compounds have been investigated for their anti-inflammatory and analgesic potential.

-

Antimicrobial Activity: The pyrrolidinone ring is a feature in some antimicrobial agents. The lipophilicity and electronic nature of the 2-chlorophenyl group could contribute to potential antibacterial or antifungal activity.

Mechanism of Action (Hypothetical)

The biological activity of 4-aryl-pyrrolidin-2-ones can be attributed to their ability to mimic endogenous ligands and interact with various biological targets. The specific mechanism of action for 4-(2-Chlorophenyl)pyrrolidin-2-one would need to be elucidated through dedicated pharmacological studies. Potential targets could include ion channels, enzymes, or G-protein coupled receptors.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the phenyl ring of 4-aryl-pyrrolidin-2-ones is a key determinant of their biological activity.

-

Position of the Halogen: The ortho position of the chlorine atom in the target compound, compared to the more commonly studied para position, will create a different steric and electronic profile. This could lead to altered binding affinity and selectivity for biological targets.

-

Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier.

-

Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the pKa of the amide proton and the overall charge distribution of the molecule, affecting its interaction with biological macromolecules.

Figure 3: Key structural features influencing the potential biological activity of 4-(2-Chlorophenyl)pyrrolidin-2-one.

Conclusion and Future Directions

4-(2-Chlorophenyl)pyrrolidin-2-one represents an under-investigated molecule with significant potential in drug discovery. Based on the established pharmacology of the 4-aryl-pyrrolidin-2-one scaffold, this compound warrants further investigation for its potential CNS, anti-inflammatory, and antimicrobial activities. Future research should focus on the development of a robust and scalable synthetic route, followed by comprehensive spectroscopic characterization and a thorough evaluation of its biological properties through in vitro and in vivo studies. The insights gained from such studies will be invaluable in determining the therapeutic potential of this and related compounds.

References

-

Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

-

Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

-

PubMed. (n.d.). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Available at: [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

-

PubMed Central. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Available at: [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)-2-pyrrolidinone. Available at: [Link]

-

National Institutes of Health. (n.d.). 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides. Available at: [Link]

An In-depth Technical Guide to 4-(2-Chlorophenyl)pyrrolidin-2-one (CAS Number: 28311-22-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Pyrrolidinone

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse array of biologically active compounds.[1][2] From the nootropic effects of piracetam to the anticonvulsant properties of levetiracetam, this five-membered lactam ring has proven to be a versatile template for engaging with complex biological targets.[1] This guide delves into the technical specifics of a particular derivative, 4-(2-Chlorophenyl)pyrrolidin-2-one, a molecule situated at the intersection of established pharmacology and unexplored potential.

It is important to address a notable point of ambiguity at the outset. While the CAS number 28311-22-0 is assigned to the ortho-chloro isomer, a significant portion of publicly available data, including in major chemical databases, pertains to its para-chloro counterpart, 4-(4-chlorophenyl)-2-pyrrolidinone (CAS Number: 22518-27-0). The latter is well-documented as an impurity of the muscle relaxant Baclofen and a precursor for α1A adrenergic receptor antagonists.[3] This guide will focus on the specified ortho-chloro isomer, and where data is scarce, will draw logical inferences from its close structural analogs and the broader class of 4-arylpyrrolidin-2-ones, with all such instances being clearly noted.

Molecular Profile and Physicochemical Characteristics

The placement of the chlorine atom at the ortho position of the phenyl ring introduces distinct electronic and steric features compared to its isomers. These differences can profoundly influence molecular interactions, metabolic stability, and ultimately, biological activity.

Table 1: Physicochemical Properties of 4-(2-Chlorophenyl)pyrrolidin-2-one and its para-Isomer.

| Property | 4-(2-Chlorophenyl)pyrrolidin-2-one (Predicted/Inferred) | 4-(4-Chlorophenyl)-2-pyrrolidinone (Experimental/Database) |

| CAS Number | 28311-22-0 | 22518-27-0[4] |

| Molecular Formula | C₁₀H₁₀ClNO | C₁₀H₁₀ClNO[4] |

| Molecular Weight | 195.65 g/mol | 195.65 g/mol [3] |

| Appearance | White to off-white powder (predicted) | White powder[3] |

| Melting Point | Not available | 115-117 °C[3] |

| Solubility | Slightly soluble in chloroform, ethanol, methanol (predicted) | Slightly soluble in chloroform, ethanol, methanol[3] |

| XLogP3-AA | 1.6 (predicted) | 1.6[4] |

The predicted lipophilicity (XLogP3-AA) is identical to the known value for the para-isomer, suggesting comparable passive diffusion characteristics across biological membranes. However, the precise melting point and solubility profile for the ortho-isomer would require empirical determination.

Synthesis Strategies: A Roadmap to the Target Scaffold

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the lactam ring from a linear precursor. One common strategy involves the cyclization of a γ-amino acid derivative. An alternative, and often efficient, route is the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction and cyclization.

Proposed Synthetic Pathway: Michael Addition and Reductive Cyclization

This versatile and widely adopted method offers a reliable path to the 4-arylpyrrolidin-2-one scaffold.

Figure 1. Proposed synthesis of 4-(2-Chlorophenyl)pyrrolidin-2-one.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Methyl (E)-3-(2-chlorophenyl)acrylate

-

To a stirred solution of 2-chlorobenzaldehyde (1.0 eq) and methyl acrylate (1.2 eq) in methanol at 0 °C, add a solution of sodium hydroxide (1.5 eq) in methanol dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the mixture with dilute HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired α,β-unsaturated ester.

Step 2: Synthesis of Methyl 4-(2-chlorophenyl)-3-nitrobutanoate

-

To a solution of the acrylate from Step 1 (1.0 eq) in a suitable solvent such as acetonitrile, add nitromethane (1.5 eq).

-

Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq), and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

The crude Michael adduct may be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 3: Reductive Cyclization to 4-(2-Chlorophenyl)pyrrolidin-2-one

-

Dissolve the nitro ester from Step 2 in methanol or ethanol.

-

Add a catalytic amount of Raney Nickel (approx. 10% w/w).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-100 psi) at room temperature.

-

The reaction is typically complete within 24 hours. Monitor by TLC or GC-MS.

-

Upon completion, carefully filter the catalyst through a pad of Celite, washing with methanol.

-

Concentrate the filtrate under reduced pressure. The resulting crude product is the target 4-(2-chlorophenyl)pyrrolidin-2-one, which can be further purified by recrystallization or column chromatography.

Analytical and Spectroscopic Characterization

The unambiguous identification of 4-(2-Chlorophenyl)pyrrolidin-2-one requires a suite of analytical techniques. The expected spectral data are inferred from the known spectra of related compounds.

Figure 2. Analytical workflow for compound characterization.

Table 2: Predicted Spectroscopic Data for 4-(2-Chlorophenyl)pyrrolidin-2-one.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (4H, multiplet, ~7.2-7.5 ppm) - NH proton (1H, broad singlet, ~7.5-8.5 ppm) - CH proton at C4 (1H, multiplet, ~3.6-3.9 ppm) - CH₂ protons at C3 (2H, multiplet, ~2.5-2.9 ppm) - CH₂ protons at C5 (2H, multiplet, ~3.3-3.6 ppm) |

| ¹³C NMR | - Carbonyl carbon (C2, ~175-178 ppm) - Aromatic carbons (~127-140 ppm) - CH carbon (C4, ~40-45 ppm) - CH₂ carbon (C5, ~45-50 ppm) - CH₂ carbon (C3, ~35-40 ppm) |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 195/197 (due to ³⁵Cl/³⁷Cl isotopes) - Fragmentation patterns corresponding to the loss of CO, Cl, and cleavage of the pyrrolidinone ring. |

| IR Spectroscopy | - N-H stretching vibration (~3200-3400 cm⁻¹) - C=O (amide) stretching vibration (~1670-1700 cm⁻¹) - C-Cl stretching vibration (~750-770 cm⁻¹) - Aromatic C-H stretching (~3000-3100 cm⁻¹) |

Potential Applications in Drug Discovery and Development

The pyrrolidinone scaffold is a cornerstone in central nervous system (CNS) drug discovery.[1] The introduction of a 4-aryl substituent can modulate the affinity and selectivity for various receptors and enzymes.

CNS Activity

Derivatives of 4-substituted pyrrolidinones have shown promise as anticonvulsant agents.[5] The mechanism often involves modulation of ion channels or neurotransmitter systems. For instance, some analogs of levetiracetam with substitutions at the 4-position have demonstrated increased potency. It is plausible that 4-(2-Chlorophenyl)pyrrolidin-2-one could interact with targets such as the synaptic vesicle protein 2A (SV2A) or voltage-gated ion channels.

Receptor Modulation

The broader family of aryl-substituted heterocyclic compounds are known to interact with a range of G-protein coupled receptors (GPCRs). The 4-chlorophenyl isomer is a known precursor to α1A adrenergic receptor antagonists.[3] It is conceivable that the 2-chlorophenyl isomer could exhibit activity at adrenergic, dopaminergic, or serotonergic receptors, making it a candidate for development in areas such as depression, anxiety, or neurodegenerative diseases.

Figure 3. Potential mechanism of action in the CNS.

Safety and Handling

No specific safety data for 4-(2-Chlorophenyl)pyrrolidin-2-one (CAS 28311-22-0) is available. Therefore, it is prudent to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity. The safety data for the isomeric 4-(4-chlorophenyl)-2-pyrrolidinone (CAS 22518-27-0) provides a useful, albeit conservative, guide.[4]

GHS Hazard Statements for 4-(4-Chlorophenyl)-2-pyrrolidinone:

-

H301: Toxic if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H317: May cause an allergic skin reaction.[4]

-

H319: Causes serious eye irritation.[4]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash affected areas thoroughly with water.

-

Consult the Safety Data Sheet (SDS) from the supplier before handling.

Conclusion and Future Directions

4-(2-Chlorophenyl)pyrrolidin-2-one represents an intriguing but underexplored molecule within the pharmacologically significant pyrrolidinone class. While a dearth of specific experimental data necessitates a degree of extrapolation from related compounds, the foundational chemistry and potential biological activities of this scaffold are well-established. The synthetic routes are accessible, and the potential for this compound to interact with CNS targets makes it a worthy candidate for further investigation in drug discovery programs.

Future research should focus on developing and validating a robust synthetic protocol, followed by comprehensive spectroscopic characterization to establish a definitive analytical profile. Subsequently, a systematic screening of its biological activity, particularly in CNS-related assays, would be crucial to unlock its therapeutic potential.

References

-

Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Available at: [Link]

-

UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Available at: [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)-2-pyrrolidinone. Retrieved from [Link]

- Ibrahim, S. R. M., et al. (2021). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 12, 732582.

- G. Tsoleridis, et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 17(5), 5499-5510.

- Google Patents. (1948). US2442040A - Manufacture of acrylonitrile from acetylene and hcn.

- S. V. Krivokolysko, et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 58(10), 823-833.

- Y. Sun, et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry, 60(16), 7177-7185.

- M. Góra, et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1593.

- A. V. Kletskov, et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7245.

- M. Siczek, et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). Crystals, 9(11), 555.

- K. Kulig, et al. (2011). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Journal of the Serbian Chemical Society, 76(9), 1249-1260.

-

ResearchGate. (2018). Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) Semicarbazone and Its Cd(II) Complex. Available at: [Link]

Sources

- 1. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-(4-Chlorophenyl)-2-pyrrolidinone | 22518-27-0 [chemicalbook.com]

- 4. 4-(4-Chlorophenyl)-2-pyrrolidinone | C10H10ClNO | CID 185490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

4-(2-Chlorophenyl)pyrrolidin-2-one mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(2-Chlorophenyl)pyrrolidin-2-one

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for 4-(2-Chlorophenyl)pyrrolidin-2-one. Direct mechanistic studies on this specific molecule are not extensively available in the current body of scientific literature. Therefore, this document synthesizes evidence from structurally analogous compounds, particularly within the 4-aryl-pyrrolidin-2-one class, to construct a scientifically grounded, hypothetical framework for its biological activity. We postulate that 4-(2-Chlorophenyl)pyrrolidin-2-one is likely to exhibit activity as an antagonist at α-adrenergic receptors and may also modulate monoamine transporter function. This guide details these potential mechanisms, provides detailed protocols for their experimental validation, and offers insights into the structure-activity relationships that inform this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) and cardiovascular agents.

Introduction and Structural Analysis

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of pharmacologically active agents.[1] The compound 4-(2-Chlorophenyl)pyrrolidin-2-one belongs to the 4-aryl-pyrrolidin-2-one subclass. Its structure is characterized by a five-membered lactam ring (pyrrolidin-2-one) with a 2-chlorophenyl substituent at the 4-position. This substitution pattern is critical, as the nature and position of the aryl group significantly influence the biological activity of this class of molecules.

While direct experimental data on 4-(2-Chlorophenyl)pyrrolidin-2-one is sparse, extensive research on related analogs provides a strong foundation for predicting its molecular targets. Notably, derivatives incorporating an arylpiperazine moiety linked to the pyrrolidin-2-one core have demonstrated significant affinity for α-adrenoceptors.[2] Furthermore, other pyrrolidine-containing compounds have been identified as potent inhibitors of monoamine transporters.[3] The presence of the lipophilic and electron-withdrawing chloro-group on the phenyl ring at the ortho position is expected to modulate the compound's interaction with its biological targets.

This guide will, therefore, explore the most probable mechanisms of action for 4-(2-Chlorophenyl)pyrrolidin-2-one by dissecting the established pharmacology of its closest structural relatives.

Putative Mechanisms of Action

Based on the available literature for analogous compounds, we propose two primary, non-mutually exclusive mechanisms of action for 4-(2-Chlorophenyl)pyrrolidin-2-one: antagonism of α-adrenergic receptors and inhibition of monoamine transporters.

Antagonism of α-Adrenergic Receptors

A significant body of evidence points towards the interaction of aryl-pyrrolidinone derivatives with α-adrenoceptors. Specifically, compounds that link a pyrrolidin-2-one core to an arylpiperazine fragment show high affinity for both α1 and α2-adrenoceptors.[2] One study identified 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one as having a high affinity for the α1-adrenoceptor, with a pKi of 7.13.[2] This structural precedent strongly suggests that the 2-chlorophenyl moiety, in conjunction with the pyrrolidinone scaffold, is conducive to binding at these receptors.

2.1.1. α1-Adrenoceptor Antagonism

α1-Adrenergic receptors are Gq-protein coupled receptors. Upon activation by endogenous catecholamines like norepinephrine and epinephrine, they stimulate phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[4][5]

Antagonism of α1-receptors by a compound like 4-(2-Chlorophenyl)pyrrolidin-2-one would block these downstream effects, leading to vasodilation and a potential reduction in blood pressure. This makes α1-antagonists valuable in the treatment of hypertension.[6]

Signaling Pathway for α1-Adrenoceptor Antagonism

Caption: Putative α1-adrenoceptor antagonism by 4-(2-Chlorophenyl)pyrrolidin-2-one.

2.1.2. α2-Adrenoceptor Antagonism

α2-Adrenergic receptors are coupled to Gi-proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] Presynaptically, these receptors act as autoreceptors, inhibiting the further release of norepinephrine from nerve terminals. Antagonism at these sites would lead to an increase in norepinephrine release. The physiological consequence of α2-antagonism is complex and depends on the location of the receptor (central vs. peripheral, pre- vs. post-synaptic).[7]

Inhibition of Monoamine Transporters

A separate class of pyrrolidine derivatives, notably those related to pyrovalerone, are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[3] These transporters are responsible for the reuptake of monoamines from the synaptic cleft back into the presynaptic neuron, thus terminating their signal.[8]

Inhibition of DAT and NET by 4-(2-Chlorophenyl)pyrrolidin-2-one would increase the synaptic concentrations of dopamine and norepinephrine, leading to psychostimulant effects. This mechanism is central to the action of many therapeutic agents for ADHD and depression, as well as drugs of abuse.[3][8]

Monoamine Transporter Inhibition Pathway

Caption: Putative inhibition of monoamine transporters (DAT/NET).

Proposed Experimental Validation

To validate the hypothesized mechanisms of action, a series of well-established in vitro assays are required. The following protocols provide a self-validating system to determine the affinity and functional activity of 4-(2-Chlorophenyl)pyrrolidin-2-one at its putative targets.

Radioligand Binding Assay for Adrenoceptors

This experiment determines the binding affinity (Ki) of the test compound for α1- and α2-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.[9]

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human α1A-, α1B-, α2A-, or α2C-adrenergic receptor subtype.

-

Harvest cells and resuspend in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

-

Homogenize the cell suspension using a Dounce homogenizer.

-

Perform differential centrifugation: first, a low-speed spin (e.g., 1,000 x g for 10 min) to pellet nuclei, followed by a high-speed spin of the supernatant (e.g., 40,000 x g for 30 min) to pellet the membranes.[10]

-

Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competition.

-

Total Binding: Add membrane preparation, assay buffer, and a specific radioligand (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2) at a concentration near its Kd.

-

Non-Specific Binding (NSB): Add the same components as total binding, plus a high concentration of a known unlabeled antagonist (e.g., phentolamine) to saturate the receptors.

-

Competition: Add the same components as total binding, plus varying concentrations of 4-(2-Chlorophenyl)pyrrolidin-2-one (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester). This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to reduce non-specific binding.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Monoamine Uptake Inhibition Assay

This assay measures the ability of the test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the relevant transporter.[11][12]

Step-by-Step Protocol:

-

Cell Culture:

-

Use human embryonic kidney (HEK-293) cells stably transfected to express the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

-

Plate the cells in 96-well plates and grow to confluence.

-

-

Uptake Assay:

-

On the day of the experiment, wash the cells with a Krebs-HEPES buffer (KHB).

-

Pre-incubate the cells for 5-10 minutes with varying concentrations of 4-(2-Chlorophenyl)pyrrolidin-2-one or a known inhibitor (for control, e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

-

Initiate uptake by adding the radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to the wells.

-

Allow uptake to proceed for a short, defined period in the linear range of uptake (e.g., 1-5 minutes) at room temperature or 37°C.

-

Terminate uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KHB.

-

Lyse the cells with a lysis buffer (e.g., 1% SDS).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

-

-

Data Analysis:

-

Define 100% uptake as the radioactivity in wells with no inhibitor and 0% uptake (non-specific) in wells with a high concentration of a known selective inhibitor.

-

Plot the percentage of uptake inhibition against the log concentration of the test compound.

-

Fit the data to a dose-response curve to determine the IC50 value for each transporter.

-

Data Synthesis from Analogous Compounds

To provide context for the expected potency of 4-(2-Chlorophenyl)pyrrolidin-2-one, the following table summarizes quantitative data for related pyrrolidin-2-one derivatives from the literature.

| Compound | Target | Assay Type | Potency (pKi or pIC50) | Reference |

| 1-{3-[4-(2-Chlorophenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | α1-Adrenoceptor | Binding Affinity | 7.13 (pKi) | [2] |

| 1-{3-[4-(4-Chlorophenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | α2-Adrenoceptor | Binding Affinity | 7.29 (pKi) | [2] |

| 1-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | Dopamine Transporter (DAT) | Binding Affinity | 7.94 (pKi) | [3] |

| 1-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | Norepinephrine Transporter (NET) | Binding Affinity | 7.42 (pKi) | [3] |

Note: pKi and pIC50 are the negative log of the Ki and IC50 values, respectively. A higher value indicates greater potency.

Conclusion

While direct evidence for the mechanism of action of 4-(2-Chlorophenyl)pyrrolidin-2-one is currently lacking, a robust hypothesis can be formulated based on the well-documented pharmacology of its structural analogs. The available data strongly suggest that this compound is a candidate for interaction with the adrenergic and monoaminergic systems. The most probable mechanisms are antagonism of α1- and/or α2-adrenergic receptors and inhibition of dopamine and norepinephrine transporters.

The ortho-chloro substitution on the phenyl ring is a key feature that likely influences its binding affinity and selectivity for these targets. The experimental protocols detailed in this guide provide a clear and validated pathway for testing this hypothesis. Elucidating the precise mechanism of action and selectivity profile of 4-(2-Chlorophenyl)pyrrolidin-2-one will be crucial for understanding its potential therapeutic applications and liabilities. This document serves as a foundational guide for researchers to embark on this important investigative work.

References

-

Title: Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) Source: PubMed Central URL: [Link]

-

Title: α-Adrenoceptor antagonistic and hypotensive properties of novel arylpiperazine derivatives of pyrrolidin-2-one Source: PubMed URL: [Link]

-

Title: QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls Source: PubMed Central URL: [Link]

-

Title: Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors Source: PubMed URL: [Link]

-

Title: Discovery and Development of Monoamine Transporter Ligands Source: PubMed Central URL: [Link]

-

Title: Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring Source: PubMed Central URL: [Link]

-

Title: Monoamine transporter inhibition. Source: ResearchGate URL: [Link]

-

Title: Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents Source: PubMed URL: [Link]

-

Title: 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors Source: PubMed Central URL: [Link]

-

Title: Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) Source: PubMed URL: [Link]

-

Title: Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart Source: PubMed Central URL: [Link]

-

Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: Frontiers in Pharmacology URL: [Link]

-

Title: Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties Source: ResearchGate URL: [Link]

-

Title: Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships Source: ResearchGate URL: [Link]

-

Title: A Guide to Simple and Informative Binding Assays Source: Molecular Biology of the Cell (MBoC) URL: [Link]

-

Title: Chemically Homogenous Compounds with Antagonistic Properties at All α1-Adrenoceptor Subtypes but not β1-Adrenoceptor Attenuate Adrenaline-Induced Arrhythmia in Rats Source: Frontiers in Pharmacology URL: [Link]

-

Title: Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum Source: MDPI URL: [Link]

-

Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI Bookshelf URL: [Link]

-

Title: Synthesis and Discovery of Arylpiperidinylquinazolines: New Inhibitors of the Vesicular Monoamine Transporter Source: PubMed URL: [Link]

-

Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL: [Link]

-

Title: Alpha-2 adrenergic receptor Source: Wikipedia URL: [Link]

-

Title: (PDF) Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones Source: ResearchGate URL: [Link]

-

Title: Pharmacology - ADRENERGIC RECEPTORS & AGONISTS (MADE EASY) Source: YouTube URL: [Link]

-

Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PubMed Central URL: [Link]

-

Title: In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection Source: MDPI URL: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Chemically Homogenous Compounds with Antagonistic Properties at All α1-Adrenoceptor Subtypes but not β1-Adrenoceptor Attenuate Adrenaline-Induced Arrhythmia in Rats [frontiersin.org]

- 5. m.youtube.com [m.youtube.com]

- 6. α-Adrenoceptor antagonistic and hypotensive properties of novel arylpiperazine derivatives of pyrrolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activity of 4-(2-Chlorophenyl)pyrrolidin-2-one

Aimed at researchers, scientists, and drug development professionals, this guide explores the pharmacological potential of 4-(2-Chlorophenyl)pyrrolidin-2-one, delving into its structural features, hypothesized mechanisms of action, and a strategic framework for its preclinical evaluation.

Introduction: The Pyrrolidinone Scaffold in Modern Drug Discovery

The pyrrolidinone (or 2-oxopyrrolidine) core is a privileged scaffold in medicinal chemistry, forming the structural basis of a diverse array of biologically active compounds.[1][2] Its significance is underscored by its presence in both natural products and synthetic pharmaceuticals.[3] From the nootropic effects of piracetam to the anticonvulsant properties of levetiracetam, the pyrrolidinone ring has proven to be a versatile template for targeting the central nervous system (CNS).[2][4] The pyrrolidine ring's non-planar, sp3-hybridized nature allows for a greater exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional complexity of a molecule.

This guide focuses on the specific derivative, 4-(2-Chlorophenyl)pyrrolidin-2-one, a molecule that combines the pyrrolidinone core with a 2-chlorophenyl substituent. This substitution is hypothesized to modulate the compound's physicochemical properties and biological activity, offering potential for novel therapeutic applications. The presence of the chlorine atom can influence lipophilicity, metabolic stability, and binding interactions with target proteins.

Physicochemical Properties and Structural Analogs

Understanding the physicochemical properties of 4-(2-Chlorophenyl)pyrrolidin-2-one is crucial for predicting its pharmacokinetic profile and designing relevant biological assays.

| Property | Predicted Value | Reference |

| Molecular Formula | C10H10ClNO | [5] |

| Molecular Weight | 195.65 g/mol | [6] |

| Melting Point | 115-117°C | [6] |

| XLogP3-AA | 1.6 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Topological Polar Surface Area | 29.1 Ų | [5] |

The structure of 4-(2-Chlorophenyl)pyrrolidin-2-one bears resemblance to known bioactive molecules, suggesting several avenues for investigation. Notably, it is recognized as an impurity of Baclofen, a specific GABA-B receptor agonist, which hints at potential interactions with the GABAergic system.[6] Furthermore, the broader class of phenyl-substituted pyrrolidinones has demonstrated a range of CNS activities. For instance, 1-phenyl-2-pyrrolidinone is a phenyl analogue of GABA with sedative effects.[7]

Hypothesized Biological Activities and Mechanistic Rationale

Based on its structural features and analogies to existing pharmacologically active agents, several potential biological activities for 4-(2-Chlorophenyl)pyrrolidin-2-one can be postulated.

Modulation of GABAergic Neurotransmission

The structural similarity to GABA and its analogues is a strong indicator that 4-(2-Chlorophenyl)pyrrolidin-2-one may interact with components of the GABAergic system.[7][8] This system is the primary inhibitory neurotransmitter system in the CNS and is a key target for anxiolytic, sedative, and anticonvulsant drugs.

Potential Mechanisms of Action:

-

GABA Receptor Binding: The compound could act as an agonist, antagonist, or allosteric modulator at GABA-A or GABA-B receptors.

-

Inhibition of GABA Transaminase (GABA-T): By inhibiting the enzyme responsible for GABA degradation, the compound could increase synaptic GABA concentrations.[9]

-

Modulation of GABA Transporters (GATs): Interference with the reuptake of GABA from the synaptic cleft would also lead to elevated GABA levels.[10]

The 2-chlorophenyl substituent could play a critical role in receptor affinity and selectivity, potentially offering a unique pharmacological profile compared to existing GABAergic modulators.

Anticonvulsant Properties

The pyrrolidinone scaffold is a well-established pharmacophore for anticonvulsant activity, with levetiracetam being a prominent example.[11] Derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one have also shown potent anticonvulsant effects.[12]

Rationale for Anticonvulsant Potential:

-

GABAergic Modulation: As discussed above, enhancing inhibitory neurotransmission is a proven strategy for seizure control.

-

Ion Channel Blockade: The compound may directly interact with and block voltage-gated sodium or calcium channels, which are crucial for neuronal excitability and seizure propagation.[13] The phenyl group could facilitate binding within the hydrophobic pockets of these channels.

Neuroprotective Effects

Several pyrrolidinone derivatives have exhibited neuroprotective properties in models of neurodegeneration and ischemic stroke.[2][13][14]

Potential Neuroprotective Mechanisms:

-

Reduction of Excitotoxicity: By modulating GABAergic activity or blocking ion channels, the compound could counteract the excessive neuronal stimulation that leads to cell death in conditions like stroke.

-

Anti-inflammatory and Antioxidant Effects: Chronic neuroinflammation and oxidative stress are hallmarks of many neurodegenerative diseases. Pyrrolidine derivatives have been shown to possess these properties.[15]

Other Potential Activities

The versatility of the pyrrolidinone scaffold suggests other potential therapeutic applications, including:

-

Antimicrobial Activity: Some pyrrolidin-2-one derivatives have shown antibacterial and antifungal properties.[1][16]

-

Analgesic Effects: Derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have demonstrated significant analgesic activity.[17]

-

Anti-diabetic potential: Certain pyrrolidine derivatives act as dipeptidyl peptidase-4 (DPP-4) inhibitors or α-glycosidase inhibitors.[18][19]

Experimental Workflow for Preclinical Evaluation

A structured, multi-tiered approach is essential to systematically investigate the potential biological activities of 4-(2-Chlorophenyl)pyrrolidin-2-one.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-(4-Chlorophenyl)-2-pyrrolidinone | 22518-27-0 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2-Pyrrolidinone in human cerebrospinal fluid: a major constituent of total gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Corrigendum: 2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis [frontiersin.org]

- 10. The Role of GABA Pathway Components in Pathogenesis of Neurodevelopmental Disorders [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pyrrolidin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to 4-(2-Chlorophenyl)pyrrolidin-2-one Derivatives and Analogs for Drug Discovery Professionals

The pyrrolidin-2-one, or γ-lactam, ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for designing ligands for a wide array of biological targets. Its prevalence in numerous natural products and synthetic drugs with diverse pharmacological activities—including nootropic, anticonvulsant, anti-inflammatory, and antimicrobial properties—underscores its significance. The conformational rigidity of the five-membered ring, combined with its capacity for hydrogen bonding via the lactam moiety, allows for specific and high-affinity interactions with biological macromolecules.

This guide focuses on a specific, synthetically accessible, and highly promising subclass: 4-(2-Chlorophenyl)pyrrolidin-2-one derivatives. The introduction of the 2-chlorophenyl group at the 4-position of the pyrrolidin-2-one core creates a unique chemical space, offering a vector for further diversification and modulation of physicochemical and pharmacological properties. We will explore the synthesis, biological activities, and structure-activity relationships of these compounds, providing a comprehensive resource for researchers in the field of drug discovery and development.

Core Synthetic Strategies: Building the 4-(2-Chlorophenyl)pyrrolidin-2-one Scaffold

The efficient construction of the 4-(2-Chlorophenyl)pyrrolidin-2-one core and its subsequent derivatization is critical for exploring the chemical space and developing novel therapeutic agents. The primary and most versatile approach involves a multi-step synthesis culminating in a palladium-catalyzed cross-coupling reaction.

Workflow for the Synthesis of 4-(2-Chlorophenyl)pyrrolidin-2-one Derivatives

Spectroscopic Analysis of 4-(2-Chlorophenyl)pyrrolidin-2-one: A Technical Overview

An In-depth Guide for Scientific Professionals

Introduction

4-(2-Chlorophenyl)pyrrolidin-2-one is a substituted γ-lactam, a structural motif of significant interest in medicinal chemistry and drug development. The pyrrolidin-2-one core is a privileged scaffold found in a variety of biologically active compounds, including nootropics like piracetam. The introduction of a 2-chlorophenyl substituent at the 4-position introduces specific steric and electronic properties that can modulate pharmacological activity, making a thorough structural and spectroscopic characterization essential for its application in research and development.

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-(2-Chlorophenyl)pyrrolidin-2-one, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic signatures is fundamental for confirming the identity, assessing the purity, and elucidating the structure of this compound in various experimental settings. The causality behind spectral features will be discussed, offering insights for researchers working with this and structurally related molecules.

It is important to note that while extensive data is available for the isomeric 4-(4-chlorophenyl)pyrrolidin-2-one, specific experimental spectra for the 2-chloro isomer are less commonly reported. This guide is compiled based on established principles of spectroscopy and available data for structurally analogous compounds.

Molecular Structure and Spectroscopic Correlation

The structural framework of 4-(2-Chlorophenyl)pyrrolidin-2-one dictates its characteristic spectroscopic fingerprints. The molecule consists of a five-membered lactam ring attached to a benzene ring substituted with a chlorine atom at the ortho position.

Diagram: Molecular Structure of 4-(2-Chlorophenyl)pyrrolidin-2-one

A schematic representation of the 4-(2-Chlorophenyl)pyrrolidin-2-one molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of 4-(2-Chlorophenyl)pyrrolidin-2-one will exhibit distinct signals corresponding to the protons on the pyrrolidinone ring and the aromatic ring. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen, nitrogen, chlorine) and anisotropic effects from the aromatic ring and the carbonyl group.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| N-H | 7.0 - 8.5 | Broad Singlet | - | The chemical shift can be highly variable depending on solvent and concentration. |

| Aromatic (C₆H₄) | 7.1 - 7.5 | Multiplet | ortho, meta, para | The ortho-substitution pattern leads to a complex, overlapping multiplet. |

| H-4 (CH) | 3.8 - 4.2 | Multiplet | J(H4, H3), J(H4, H5) | This proton is a chiral center and its signal will be split by adjacent CH₂ protons. |

| H-5 (CH₂) | 3.5 - 3.9 | Multiplet | J(H5, H4), J(H5, N-H) | Diastereotopic protons due to the adjacent chiral center, may appear as complex multiplets. |

| H-3 (CH₂) | 2.5 - 2.9 | Multiplet | J(H3, H4) | Diastereotopic protons adjacent to the carbonyl group, shifted downfield. |

Expert Insights: The diastereotopic nature of the protons at the C-3 and C-5 positions arises from the chirality at C-4. This can result in more complex splitting patterns than simple triplets or quartets. Two-dimensional NMR techniques, such as COSY, would be invaluable in definitively assigning these proton signals.

¹³C NMR (Carbon-13) Analysis

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| C=O (C-2) | 175 - 180 | The carbonyl carbon is the most deshielded and appears furthest downfield. |

| Aromatic (C-Cl) | 132 - 135 | The carbon directly attached to the chlorine atom. |

| Aromatic (C-H) | 127 - 130 | Four distinct signals are expected for the aromatic CH carbons. |

| Aromatic (C-C4) | 140 - 145 | The quaternary aromatic carbon attached to the pyrrolidinone ring. |

| C-4 (CH) | 40 - 45 | The methine carbon of the pyrrolidinone ring. |

| C-5 (CH₂) | 45 - 50 | The methylene carbon adjacent to the nitrogen atom. |

| C-3 (CH₂) | 35 - 40 | The methylene carbon adjacent to the carbonyl group. |

Expert Insights: The chemical shifts in the aromatic region can be predicted using incremental rules, but the ortho-substitution can lead to some deviation. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial to distinguish between CH, CH₂, and quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3200 - 3400 | Medium-Strong | A broad peak is characteristic of the amide N-H bond. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |

| C=O Stretch (Amide) | 1680 - 1720 | Strong | This is a very characteristic and intense absorption for the lactam carbonyl. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | A series of peaks is expected. |

| C-N Stretch | 1200 - 1350 | Medium | |

| C-Cl Stretch | 750 - 780 | Strong | Characteristic of ortho-disubstituted benzene rings. |

Expert Insights: The position of the amide C=O stretch is a key diagnostic peak. Its frequency is influenced by ring strain and any hydrogen bonding present in the sample. The out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can also provide valuable information about the aromatic substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 4-(2-Chlorophenyl)pyrrolidin-2-one (C₁₀H₁₀ClNO), the expected monoisotopic mass is approximately 195.05 g/mol .

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed. A characteristic feature will be the M+2 peak at approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Key fragment ions would likely arise from:

-

Loss of the chlorophenyl group: Cleavage of the C4-C(Aryl) bond.

-

Fragmentation of the pyrrolidinone ring: Loss of CO, and other ring-opening fragmentations.

-

Formation of a chlorotropylium ion or related aromatic fragments.

Diagram: Spectroscopic Analysis Workflow

A generalized workflow for the spectroscopic characterization of a chemical compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 4-(2-Chlorophenyl)pyrrolidin-2-one and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum should be collected prior to the sample spectrum.

-

Data Processing: The resulting spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a Gas Chromatography (GC-MS) system or by using a direct insertion probe. For less volatile samples, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) may be more appropriate.

-

Ionization: Ionize the sample using a suitable method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

The spectroscopic characterization of 4-(2-Chlorophenyl)pyrrolidin-2-one through NMR, IR, and MS provides a complete picture of its molecular structure. The data presented in this guide, based on established spectroscopic principles, serves as a crucial reference for researchers in identity confirmation, quality control, and further development of this and related compounds. The interplay of the pyrrolidinone ring and the ortho-substituted chlorophenyl group results in a unique set of spectral data that, when properly interpreted, unambiguously defines the molecule's constitution.

References

Due to the limited availability of specific experimental data for 4-(2-Chlorophenyl)pyrrolidin-2-one in publicly accessible databases, this section provides general, authoritative references for the spectroscopic techniques discussed.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

The Racetam Renaissance: Discovery, Chemistry, and Synthesis of Substituted Pyrrolidinones

Executive Summary

The substituted pyrrolidinone scaffold represents a masterclass in medicinal chemistry evolution. Originating from the serendipitous discovery of Piracetam in the 1960s—a cyclic derivative of GABA intended as a sedative—this class matured into the blockbuster antiepileptic Levetiracetam (Keppra) and the rationally designed Brivaracetam . This guide dissects the technical history, the pivotal discovery of the Synaptic Vesicle Protein 2A (SV2A) target, and the precise synthetic methodologies that define this pharmacophore.

Part 1: Historical Genesis & The "Nootropic" Concept

The GABA Hypothesis (1964)

In the early 1960s, Dr. Corneliu Giurgea at UCB (Union Chimique Belge) sought to develop a cyclic analogue of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) capable of crossing the blood-brain barrier (BBB) to induce sedation.

-

The Molecule: Compound 6215 (Piracetam).

-

The Result: The compound failed as a sedative. It induced no sleep, no ataxia, and no changes in EEG. However, in rabbit models, it suppressed nystagmus and, critically, protected against hypoxia-induced amnesia.

-

The Paradigm Shift: Giurgea coined the term "Nootropic" (from Greek noos = mind, tropein = to bend/turn) in 1972, defining a new class of drugs that enhance learning and memory without the psychomotor stimulation of amphetamines or the sedation of neuroleptics.

The Second Wave: Antiepileptics (1990s)

While Piracetam became a "smart drug" icon, its potency was low. UCB researchers, led by Alma Gower , screened analogues in specific seizure models.[1]

-

The Audiogenic Breakthrough: Unlike Piracetam, the

-ethyl substituted analogue (Etiracetam) showed efficacy in audiogenic seizure-prone mice . -

Chirality Matters: The activity resided almost exclusively in the (S)-enantiomer . This led to the development of Levetiracetam (ucb L059), approved by the FDA in 1999 as an add-on therapy for partial-onset seizures.

Part 2: Mechanism of Action & Target Identification

For decades, the mechanism of racetams was a "black box," often attributed vaguely to membrane fluidity or ion channel modulation.

The SV2A Revelation (2004)

A landmark study by Lynch et al. (UCB/PNAS, 2004) identified the specific binding site for Levetiracetam: Synaptic Vesicle Protein 2A (SV2A) .

-

Role of SV2A: A membrane glycoprotein involved in the regulation of vesicle exocytosis and neurotransmitter release.[2]

-

Binding Correlation: There is a near-perfect linear correlation (

) between the affinity of pyrrolidinone analogues for SV2A and their potency in protecting against seizures in animal models.

Pathway Visualization

Caption: The SV2A modulation pathway.[3][4][5] Levetiracetam binding reduces high-frequency neurotransmitter release, dampening seizure propagation.

Part 3: Structure-Activity Relationship (SAR)

The evolution from Piracetam to Brivaracetam illustrates the power of SAR in optimizing affinity.

| Feature | Piracetam | Levetiracetam | Brivaracetam | Mechanistic Impact |

| Core | 2-Pyrrolidinone | 2-Pyrrolidinone | 2-Pyrrolidinone | Scaffold required for SV2A recognition. |

| N-1 Side Chain | Acetamide | The amide is critical for H-bonding. | ||

| Chirality ( | Achiral | (S)-Configuration | (S)-Configuration | (S) is >100x more potent than (R). |

| C-4 Substitution | None (H) | None (H) | n-Propyl | Adds hydrophobic interaction, increasing affinity 15-30x. |

| SV2A Ki (Human) | >10,000 nM | ~1,900 nM | ~60 nM | Brivaracetam is a "super-Levetiracetam". |

Part 4: Technical Protocols (Synthesis)

Protocol A: Industrial Synthesis of Levetiracetam (Chiral Pool Method)

Rationale: This route avoids complex resolution steps by starting with the naturally occurring chiral pool material, (S)-2-aminobutyric acid.

Reagents:

-

(S)-2-Aminobutyric acid (L-ABA)

-

Thionyl Chloride (

) -

Ammonia (

) -

Potassium Hydroxide (KOH)

Workflow:

-

Esterification:

-

Suspend L-ABA in methanol.

-

Add

dropwise at -

Reflux for 4 hours.[9] Evaporate solvent to yield methyl ester hydrochloride.

-

-

Ammonolysis:

-

Condensation:

-

Dissolve (S)-2-aminobutanamide in dry acetonitrile or DCM.

-

Add finely ground

(base scavenger). -

Add 4-chlorobutyryl chloride dropwise at

.[9] -

Stir 2 hours. Filter salts.

-

-

Cyclization (Ring Closure):

-

Dissolve the intermediate N-(1-carbamoylpropyl)-4-chlorobutanamide in DCM.

-

Add catalytic TEBA (benzyltriethylammonium chloride) and crushed KOH.

-

Stir vigorously at RT. The phase-transfer catalyst facilitates the intramolecular N-alkylation.

-

Validation: Product should precipitate or be extracted. Recrystallize from Acetone.

-

Target Specs: Melting point

;

-

Protocol B: Synthesis of Brivaracetam (Stereoselective Route)

Rationale: Brivaracetam contains two chiral centers. The challenge is establishing the C-4 stereochemistry relative to the side chain.

Key Reaction: Reductive Alkylation / Hydrogenolysis [3]

-

Precursor: (S)-2-aminobutanamide (from Protocol A).[7]

-

Substrate: 5-hydroxy-4-propyl-furan-2-one (synthesized from valeraldehyde + glyoxylic acid).[3]

-

Process:

-

Condensation: React the amine and furanone in isopropyl acetate. This forms an unsaturated pyrrolinone intermediate.

-

Asymmetric Hydrogenation: Use a Pd/C or Pt/C catalyst with hydrogen gas.

-

Critical Step: The reduction of the double bond creates the C-4 chiral center. The (S)-configuration of the side chain directs the incoming hydrogen, favoring the (4R) configuration on the ring (Diastereoselective synthesis).

-

Purification: The crude product is a diastereomeric mixture (typically 90:10 ratio of active:inactive). Purify via Chiral HPLC or selective crystallization in isopropyl acetate.

-

Part 5: Future Horizons

The discovery of SV2A has transcended epilepsy.

-

PET Imaging: The high affinity of Brivaracetam analogues led to [11C]UCB-J , a radioligand used to map synaptic density in Alzheimer's and Schizophrenia.[10]

-

Cognitive Disorders: Unlike the early failure of Piracetam to treat Alzheimer's effectively, SV2A modulators are now being re-evaluated for restoring synaptic function in neurodegenerative diseases.

References

-

Giurgea, C. (1972). The "nootropic" approach to the pharmacology of the integrative activity of the brain. Conditional Reflex. Link

-

Gower, A. J., et al. (1992).[1] ucb L059, a novel anticonvulsant drug: pharmacological profile in animals. European Journal of Pharmacology. Link

-

Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam.[1][2][11][12][13] PNAS. Link

-

Kenda, B. M., et al. (2004).[1][14] Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry. Link

-

Sargentini-Maier, M. L., et al. (2008). Pharmacokinetics and metabolism of the new antiepileptic drug brivaracetam. Drug Metabolism and Disposition.[5] Link

-

Noyer, M., et al. (1995). The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes. European Journal of Pharmacology. Link

-

Surtees, R., et al. (2025). Synthesis of Levetiracetam: Industrial Perspectives. ChemAnalyst. Link

Sources

- 1. Brivaracetam: a rational drug discovery success story - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. patents.justia.com [patents.justia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. myexperiment.org [myexperiment.org]

- 8. scribd.com [scribd.com]

- 9. "Process For Producing Levetiracetam" [quickcompany.in]

- 10. Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Further evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. WO2016191435A1 - Processes to produce brivaracetam - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(2-Chlorophenyl)pyrrolidin-2-one: Synthesis, Characterization, and Potential Applications

Introduction

4-(2-Chlorophenyl)pyrrolidin-2-one is a small molecule belonging to the γ-lactam class of heterocyclic compounds. The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a 2-chlorophenyl substituent at the 4-position is anticipated to modulate the compound's physicochemical properties and pharmacological activity, making it a molecule of significant interest for researchers in drug discovery and development. The chlorine atom, an electron-withdrawing group, can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1]

This technical guide provides a comprehensive overview of 4-(2-Chlorophenyl)pyrrolidin-2-one, including proposed synthetic routes, potential pharmacological activities based on structurally related compounds, and standard analytical methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of this and similar compounds.

Synthesis and Characterization

While specific literature detailing the synthesis of 4-(2-Chlorophenyl)pyrrolidin-2-one is not abundant, several established methods for the synthesis of 4-aryl-pyrrolidin-2-ones can be adapted. A plausible and efficient approach involves the Michael addition of a nitromethane equivalent to a substituted cinnamate, followed by reduction of the nitro group and subsequent cyclization.

Proposed Synthetic Pathway

A logical synthetic route to 4-(2-Chlorophenyl)pyrrolidin-2-one is outlined below. This multi-step synthesis leverages common and well-understood organic reactions.

Caption: Proposed multi-step synthesis of 4-(2-Chlorophenyl)pyrrolidin-2-one.

Experimental Protocol: A Generalized Approach

-

Step 1: Synthesis of Methyl 2-Chlorocinnamate.

-

Combine 2-chlorobenzaldehyde and methyl acetate in the presence of a strong base such as sodium methoxide in methanol.

-

The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with a weak acid, and the product is extracted with an organic solvent.

-

The crude product is purified by column chromatography.

-

-

Step 2: Michael Addition of Nitromethane.

-

To a solution of methyl 2-chlorocinnamate in a suitable solvent (e.g., THF), add nitromethane and a catalytic amount of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

The product, methyl 3-(2-chlorophenyl)-4-nitrobutanoate, is worked up by aqueous wash and extraction, followed by purification.

-

-

Step 3: Reduction of the Nitro Group.

-

The nitro adduct is dissolved in a solvent like methanol or ethanol.

-

Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and effective method.

-

Alternatively, chemical reduction using a metal in acid, such as zinc or iron in acetic or hydrochloric acid, can be employed.

-